2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile
Description
This compound features a unique hybrid structure comprising:
- Prop-2-enenitrile backbone: A conjugated system with a nitrile group, enhancing electrophilicity and reactivity.
- 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl substituent: A substituted pyrrole ring with a polar 2-methoxyethyl group and two methyl groups, likely influencing solubility and steric interactions.
Properties
IUPAC Name |
2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-16-13-18(17(2)23(16)11-12-25-3)14-19(15-21)20(24)22-9-7-5-4-6-8-10-22/h13-14H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUIQOFMFQYJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)N2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the formation of the azocane ring through cyclization reactions, followed by the introduction of the pyrrole ring via condensation reactions. The nitrile group is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to analogs from the Enamine Building Blocks Catalogue ():
Functional Group Analysis
Azocane vs. Azetidine Rings: The 8-membered azocane in the target compound offers greater flexibility and a larger surface area for interactions compared to the 4-membered azetidine in the analog (C₁₆H₁₉N₃O). This may enhance binding to proteins with extended hydrophobic pockets .
Pyrrole Substituents: The 2-methoxyethyl group (target compound and C₂₃H₂₆N₄O₃) introduces polarity, improving aqueous solubility. In contrast, the cyclopropyl group (C₁₆H₁₉N₃O) is lipophilic, favoring membrane permeability but limiting solubility .
Backbone Functionality :
Inferred Physicochemical Properties
Biological Activity
The compound 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- IUPAC Name : 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 270.32 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular systems.
- Antiproliferative Effects : Research has shown that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines. The presence of the pyrrole moiety is particularly noteworthy for its role in biological activity.
- Enzyme Inhibition : The nitrile group is known to interact with various enzymes, potentially serving as an inhibitor for specific targets involved in metabolic pathways.
Pharmacological Effects
The pharmacological effects observed in studies include:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting potential applications in cancer therapy.
- Anti-inflammatory Properties : Similar compounds have been reported to modulate inflammatory pathways, indicating that this compound may also possess anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Antiproliferative | Inhibits proliferation in cancer cells | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Antiproliferative Activity |
|---|---|---|
| 2-(azocane-1-carbonyl)-3-[...]-prop-2-enenitrile | 270.32 | Yes |
| 4-(2,5-Dimethylpyrrol-1-yl)-1,2,5-oxadiazol... | 300.34 | Yes |
| Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl) | 137.18 | Moderate |
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds structurally similar to 2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile :
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry reported that derivatives of pyrrole exhibited significant cytotoxicity against human breast cancer cell lines (MDA-MB-231) with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction mediated by oxidative stress .
- Evaluation of Anti-inflammatory Effects :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
